N-Acetyl-D-leucine is the N-acetylated form of D-leucine, a non-proteinogenic D-enantiomer of the essential amino acid L-leucine. Its primary procurement value lies in its role as a stereospecific biochemical probe and a chiral building block for synthesizing D-amino acid-containing peptides and other complex molecules. The N-acetylation modifies the parent amino acid's properties, blocking the N-terminus from peptide bond formation and altering its solubility and metabolic handling compared to free D-leucine. This compound is a critical intermediate in the enzymatic resolution of racemic N-Acetyl-DL-leucine, a common industrial route to producing high-purity D-leucine and its derivatives. [REFS-1, REFS-2]
Substituting N-Acetyl-D-leucine with its L-enantiomer, the racemic mixture, or unprotected D-leucine leads to predictable failures in stereospecific applications. Biological systems, including enzymes and receptors, are chiral and differentiate strongly between D- and L-enantiomers; using the incorrect N-Acetyl-L-leucine can result in complete loss of desired activity or introduce unintended off-target effects. [1] For example, in vestibular disorder models, N-Acetyl-L-leucine shows strong therapeutic effects while N-Acetyl-D-leucine is completely inactive. [2] Procuring the cheaper racemic N-Acetyl-DL-leucine introduces the L-enantiomer as a 50% impurity, which can competitively inhibit transport and metabolism, leading to inconsistent pharmacokinetics and reduced efficacy of the active L-form in that context. [3] Finally, substituting with unprotected D-leucine alters solubility profiles and leaves the amine group reactive, making it unsuitable for synthetic protocols where N-terminal protection is a required processing step.
N-Acetyl-D-leucine is the direct, unreacted product from the industrial-scale enzymatic resolution of N-Acetyl-DL-leucine. L-aminoacylases selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the desired N-Acetyl-D-leucine intact in the reaction mixture. [1] This process enables facile separation, as the resulting free L-leucine has significantly different physicochemical properties. The unreacted N-Acetyl-D-leucine can then be isolated and, if needed, hydrolyzed under standard acid conditions to yield D-leucine with high optical purity (isomer impurity <0.2%). [2] This route is often more efficient and cost-effective for producing optically pure D-leucine than direct asymmetric synthesis.
| Evidence Dimension | Enzymatic Reaction Selectivity |
| Target Compound Data | N-Acetyl-D-leucine remains unhydrolyzed by L-aminoacylase. |
| Comparator Or Baseline | N-Acetyl-L-leucine is selectively hydrolyzed to L-leucine by L-aminoacylase. |
| Quantified Difference | Qualitatively absolute stereoselectivity. |
| Conditions | Aqueous solution with L-aminoacylase, pH 7.0-8.0, 40°C. |
This evidence justifies procuring N-Acetyl-D-leucine as a key, cost-effective intermediate for manufacturing optically pure D-leucine.
In a comparative study on vestibular compensation in a cat model, N-Acetyl-D-leucine was shown to be completely inactive. [1] While both the racemic mixture (N-Acetyl-DL-leucine) and the pure L-enantiomer (N-Acetyl-L-leucine) significantly accelerated behavioral recovery, the D-enantiomer produced a recovery profile identical to the placebo group. For example, full compensation of static postural deficits required only 3 weeks for the L-enantiomer group but 6 weeks for both the D-enantiomer and placebo groups. [1] This demonstrates the critical importance of stereochemistry and establishes N-Acetyl-D-leucine as a precise negative control or a building block for applications where the biological activity of the L-form must be explicitly avoided.
| Evidence Dimension | Time to Full Postural Compensation Recovery |
| Target Compound Data | 6 weeks (No effect) |
| Comparator Or Baseline | N-Acetyl-L-leucine: 3 weeks; Placebo: 6 weeks |
| Quantified Difference | 100% slower recovery vs. L-enantiomer (i.e., no therapeutic effect). |
| Conditions | Unilateral vestibular neurectomy (UVN) cat model. |
For researchers needing a negative control or developing compounds where the L-leucine pathway is undesirable, this proves the D-form is the correct choice.
When administered orally to mice as part of the racemic mixture N-Acetyl-DL-leucine, the D-enantiomer exhibits significantly different pharmacokinetics than the L-enantiomer. [1] The maximum plasma concentration (Cmax) and total exposure (Area Under the Curve, AUC) were much greater for N-Acetyl-D-leucine. This is attributed to the rapid first-pass metabolism (likely deacetylation) of the L-enantiomer, which does not occur with the D-form. [1] This metabolic stability makes N-Acetyl-D-leucine a more durable molecular scaffold for synthetic applications where resistance to in-vivo deacetylation is required.
| Evidence Dimension | Plasma Exposure (AUC) |
| Target Compound Data | Significantly higher AUC than the L-enantiomer when co-administered. |
| Comparator Or Baseline | N-Acetyl-L-leucine exhibited a much lower AUC when administered as part of the racemate. |
| Quantified Difference | Qualitatively described as 'much greater' Cmax and AUC for the D-enantiomer. |
| Conditions | Oral gavage of N-Acetyl-DL-leucine (100 mg/kg) in mice. |
This highlights its utility in developing protease-resistant peptides or metabolically stable probes, justifying its selection over the more labile L-enantiomer.
The N-acetylation of D-leucine provides a distinct solubility profile advantageous for specific laboratory and process chemistry workflows. N-Acetyl-D-leucine is sparingly soluble in aqueous buffers (approx. 0.2 mg/mL in a 1:4 DMSO:PBS solution) but readily soluble in organic solvents like DMSO and DMF (approx. 30 mg/mL). This contrasts with the zwitterionic nature of unprotected D-leucine, which typically has higher aqueous solubility and lower solubility in nonpolar organic solvents. This property is critical for its use in organic synthesis reactions or for creating concentrated stock solutions for cell-based assays that require an organic solvent vehicle.
| Evidence Dimension | Solubility |
| Target Compound Data | ~30 mg/mL in DMSO/DMF |
| Comparator Or Baseline | ~0.2 mg/mL in 1:4 DMSO:PBS (pH 7.2) |
| Quantified Difference | ~150-fold higher solubility in pure organic solvents vs. a predominantly aqueous buffer system. |
| Conditions | Standard laboratory conditions. |
This solubility profile justifies its procurement for applications in organic synthesis or for high-concentration stock solutions where aqueous solubility is a limiting factor for the parent amino acid.
As a direct result of its role in the stereoselective enzymatic resolution of the DL-racemate, the primary industrial application is its isolation as a precursor for producing D-leucine with high enantiomeric excess. [1]
Given its demonstrated lack of biological effect in models where the L-enantiomer is highly active, this compound is the correct choice for use as a negative control to confirm that an observed biological effect is specific to the L-stereoisomer. [2]
The incorporation of D-amino acids into peptides can increase resistance to proteolytic degradation. Its superior metabolic stability compared to the L-enantiomer makes N-Acetyl-D-leucine a valuable building block for synthesizing peptides with enhanced in-vivo half-lives. [3]
N-Acetyl-D-leucine is a known substrate for D-aminoacylases and has been used to identify and characterize members of the amidohydrolase enzyme superfamily, making it a key reagent for enzymology and enzyme screening programs.